Comparative Reactivity Profile: The Superior Electrophilic Partner in Cross-Coupling Chemistry
The 3-iodo substituent on the target compound provides a significantly more reactive handle for palladium-catalyzed cross-coupling reactions compared to the corresponding 3-bromo analog. This class-level inference is based on the well-established relative reactivity of aryl halides in oxidative addition, where the C-I bond is weaker and more easily activated than the C-Br bond, leading to faster reaction rates and often higher yields under milder conditions [1]. Furthermore, the target compound's 3-position is the predominant site for electrophilic substitution in this class [2].
| Evidence Dimension | Relative Reactivity in Cross-Coupling (Qualitative Rate) |
|---|---|
| Target Compound Data | High (Aryl Iodide) |
| Comparator Or Baseline | 3-Bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine (CAS 1190309-83-1) |
| Quantified Difference | Faster oxidative addition; typically 10-100x higher reactivity for aryl iodides vs. aryl bromides in Pd-catalyzed couplings [1]. |
| Conditions | Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) |
Why This Matters
Procurement of the 3-iodo compound is justified for synthetic routes requiring high efficiency, mild reaction conditions, or challenging coupling partners, where the bromo analog would likely fail or provide inferior results.
- [1] Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. View Source
- [2] Herbert, R., & Wibberley, D. G. (1969). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C: Organic, 1505-1514. View Source
